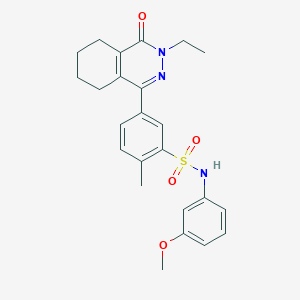![molecular formula C25H24N4O3 B11321185 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321185.png)
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic, piperazine, and oxazole moieties
Preparation Methods
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Attachment of the phenoxyacetyl group: This can be done through acylation reactions.
Final assembly: The final compound is assembled through coupling reactions, ensuring the correct configuration and functional group placement.
Industrial production methods would involve scaling up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new substituents onto the rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile include:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Ethanone, 1-(4-methylphenyl)-
These compounds share structural similarities, such as the presence of piperazine and aromatic rings
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-19-7-9-20(10-8-19)11-12-23-27-22(17-26)25(32-23)29-15-13-28(14-16-29)24(30)18-31-21-5-3-2-4-6-21/h2-12H,13-16,18H2,1H3/b12-11+ |
InChI Key |
VOTHPONXPCXDMV-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321109.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)
![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11321124.png)
![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)
![N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321133.png)


![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321143.png)
![2-(2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11321145.png)
![Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11321150.png)
![2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11321151.png)
![methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11321152.png)
![N-(4-bromophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321154.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11321164.png)
